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molecular formula C13H11ClN2O5S B8521502 4-methoxy-2-nitro-N-(4-chlorophenyl)benzenesulfonamide

4-methoxy-2-nitro-N-(4-chlorophenyl)benzenesulfonamide

Cat. No. B8521502
M. Wt: 342.76 g/mol
InChI Key: DDQGFHQJZWRXDE-UHFFFAOYSA-N
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Patent
US04889851

Procedure details

To a mixture of 4-chloroaniline (14.51 g) and 4-methoxy-2-nitrobenzenesulfonyl chloride (28.54 g) was added dropwise aqueous sodium hydroxide solution (0.7 N, 162 ml) over a period of 30 minutes at 70° C. After addition, the mixture was stirred for 30 minutes at the same temperature. The colled mixture was diluted with aqueous IN-hydrochloric acid. The separated oil was extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The yellow solid was triturated with n-hexame and collected by filtration to yield 4-methoxy-2-nitro-N-(4-chlorophenyl) benzenesulfonamide (37,23 g).
Quantity
14.51 g
Type
reactant
Reaction Step One
Quantity
28.54 g
Type
reactant
Reaction Step One
Quantity
162 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[C:13]([N+:21]([O-:23])=[O:22])[CH:12]=1.[OH-].[Na+].Cl>>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([S:17]([NH:6][C:5]2[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=2)(=[O:18])=[O:19])=[C:13]([N+:21]([O-:23])=[O:22])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.51 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
28.54 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
162 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
The separated oil was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow solid was triturated with n-hexame and
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC(=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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